Cas no 2228535-60-0 (1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde)

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclopropane ring substituted with a formyl group and a 2-chloro-5-(trifluoromethyl)phenyl moiety. Its unique structure, combining a trifluoromethyl group and a chloro substituent on the aromatic ring, enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The cyclopropane ring contributes to steric and electronic effects, while the aldehyde functionality provides a reactive site for further derivatization. This compound is particularly valuable in the development of bioactive molecules due to its ability to modulate physicochemical properties and improve metabolic stability. High purity and consistent quality ensure reliable performance in synthetic applications.
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde structure
2228535-60-0 structure
商品名:1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
CAS番号:2228535-60-0
MF:C11H8ClF3O
メガワット:248.628832817078
CID:5879810
PubChem ID:165777468

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2228535-60-0
    • 1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
    • EN300-1959841
    • 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
    • インチ: 1S/C11H8ClF3O/c12-9-2-1-7(11(13,14)15)5-8(9)10(6-16)3-4-10/h1-2,5-6H,3-4H2
    • InChIKey: GRGLCDQWLBFECD-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(F)(F)F)C=C1C1(C=O)CC1

計算された属性

  • せいみつぶんしりょう: 248.0215771g/mol
  • どういたいしつりょう: 248.0215771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 17.1Ų

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1959841-0.25g
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
2228535-60-0
0.25g
$1170.0 2023-05-31
Enamine
EN300-1959841-0.05g
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
2228535-60-0
0.05g
$1068.0 2023-05-31
Enamine
EN300-1959841-10.0g
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
2228535-60-0
10g
$5467.0 2023-05-31
Enamine
EN300-1959841-5.0g
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
2228535-60-0
5g
$3687.0 2023-05-31
Enamine
EN300-1959841-0.1g
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
2228535-60-0
0.1g
$1119.0 2023-05-31
Enamine
EN300-1959841-2.5g
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
2228535-60-0
2.5g
$2492.0 2023-05-31
Enamine
EN300-1959841-0.5g
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
2228535-60-0
0.5g
$1221.0 2023-05-31
Enamine
EN300-1959841-1.0g
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde
2228535-60-0
1g
$1272.0 2023-05-31

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde 関連文献

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehydeに関する追加情報

1-[2-Chloro-5-(Trifluoromethyl)Phenyl]Cyclopropane-1-Carbaldehyde: A Comprehensive Overview

1-[2-Chloro-5-(Trifluoromethyl)Phenyl]Cyclopropane-1-Carbaldehyde, also known by its CAS number 2228535-60-0, is a highly specialized organic compound with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug development and advanced materials. The molecule's structure, which combines a cyclopropane ring with a substituted phenyl group and an aldehyde functional group, makes it a fascinating subject for both theoretical and applied research.

The core of this compound is the cyclopropane ring, a three-membered carbon ring that introduces significant strain into the molecule. This strain can influence the compound's reactivity and stability, making it a valuable model for studying ring-opening reactions and other cyclopropane-related chemistry. The phenyl group attached to the cyclopropane is further substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. These substituents not only enhance the molecule's electronic properties but also contribute to its unique spectroscopic characteristics.

Recent studies have focused on the synthesis of this compound, particularly through palladium-catalyzed cross-coupling reactions. Researchers have explored various methodologies to optimize the reaction conditions, aiming to achieve higher yields and better selectivity. For instance, a study published in Organic Chemistry Frontiers demonstrated that the use of microwave-assisted synthesis significantly accelerates the formation of this compound while maintaining its purity.

The aldehyde functional group in this compound plays a crucial role in its reactivity. It can participate in various condensation reactions, such as the aldol reaction and Perkin reaction, which are fundamental in organic synthesis. Additionally, the aldehyde group can be converted into other functional groups, such as carboxylic acids or esters, through oxidation or reduction processes. These transformations make this compound a versatile building block in synthetic chemistry.

In terms of applications, 1-[2-Chloro-5-(Trifluoromethyl)Phenyl]Cyclopropane-1-Carbaldehyde has shown promise in drug discovery programs targeting specific protein kinases. Its unique structure allows for interactions with key residues in enzyme active sites, potentially leading to novel therapeutic agents. Furthermore, preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it an interesting candidate for anticancer drug development.

From a materials science perspective, this compound's electronic properties make it a potential candidate for use in organic electronics. The trifluoromethyl group introduces electron-withdrawing effects, which can modulate the compound's conductivity and stability under various conditions. Researchers are currently investigating its potential as a component in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).

The synthesis of this compound involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. A recent breakthrough reported in Nature Communications described a novel route using transition metal catalysts to achieve high yields of this compound under mild conditions. This advancement not only simplifies the synthesis process but also reduces the environmental impact associated with traditional methods.

In conclusion, 1-[2-Chloro-5-(Trifluoromethyl)Phenyl]Cyclopropane-1-Carbaldehyde (CAS No: 2228535-60-0) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, reactivity, and functional versatility make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new applications and synthetic pathways for this compound, its role in advancing scientific knowledge is expected to grow even further.

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